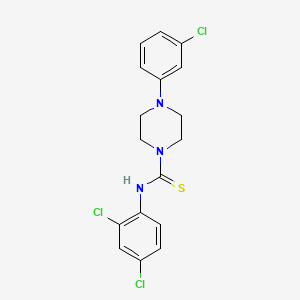![molecular formula C23H28N2O5S2 B3676427 3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3676427.png)
3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Descripción general
Descripción
3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound belonging to the class of diazabicyclo nonanes This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps. One common method includes the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and primary amines under Mannich condensation conditions . The resulting intermediate is then subjected to further reactions to introduce the benzenesulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The benzenesulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,7-diazabicyclo[3.3.1]nonan-9-one: Lacks the benzenesulfonyl groups, resulting in different chemical properties and applications.
1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Similar structure but without the benzenesulfonyl groups, leading to variations in reactivity and biological activity.
Uniqueness
The presence of benzenesulfonyl groups in 3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one makes it unique compared to its analogues. These groups enhance its chemical reactivity and potential for diverse applications in research and industry .
Propiedades
IUPAC Name |
3,7-bis(benzenesulfonyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-3-22-15-24(31(27,28)19-11-7-5-8-12-19)17-23(4-2,21(22)26)18-25(16-22)32(29,30)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMLBEYLWSNCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN(CC(C1=O)(CN(C2)S(=O)(=O)C3=CC=CC=C3)CC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B3676348.png)
![4-cyano-2-fluoro-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B3676360.png)
![5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B3676378.png)

![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B3676393.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3676395.png)
![2-(5-bromo-2-hydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3676415.png)
![N-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676419.png)
![3-ethoxy-2-methyl-6-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B3676437.png)
![Ethyl 2-{[(4-bromophenyl)carbamothioyl]amino}-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate](/img/structure/B3676444.png)

![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3676458.png)
![N-(3,5-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3676461.png)
![2-chloro-N-[3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B3676464.png)
